1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-methoxyphenyl group. The pyridazin-3-yl moiety is linked to a piperazine ring, which is further connected to a ketone functional group bearing a thiophen-2-yl ethyl side chain.
Properties
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-17-6-4-16(5-7-17)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-18-3-2-14-28-18/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRRVWDMOEXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, referred to as MDPHP, is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of MDPHP, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MDPHP is characterized by a molecular formula of and a molecular weight of approximately 416.525 g/mol. The compound features a methoxyphenyl group, a pyridazine moiety, and a piperazine ring, which contribute to its diverse biological activities.
Biological Activity Overview
MDPHP exhibits a range of biological activities, including:
- Analgesic and Anti-inflammatory Activities : Preliminary studies indicate that MDPHP may possess analgesic properties, potentially useful in pain management.
- Anticancer Activity : Research has shown that derivatives of MDPHP demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in tumor cells more effectively than standard chemotherapeutics like bleomycin .
- Anticonvulsant Properties : Some studies suggest that MDPHP may have potential as an anticonvulsant agent, although further research is needed to confirm these effects.
- Antiviral and Antimicrobial Activities : Initial investigations into the antimicrobial properties of MDPHP have indicated potential efficacy against certain bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR of MDPHP is crucial for optimizing its pharmacological properties. Modifications to the methoxyphenyl and piperazine groups have been shown to influence binding affinity and receptor activity. For example, variations in the substituents on the piperazine ring can significantly alter the compound's interaction with dopamine receptors, enhancing its selectivity for D3 receptors over D2 receptors .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of MDPHP derivatives, several compounds were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that some derivatives exhibited IC50 values significantly lower than those of traditional chemotherapy agents, suggesting enhanced cytotoxicity and potential for clinical application .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of MDPHP in models of acute cerebral ischemia. The compound demonstrated significant improvements in survival rates among treated mice compared to controls, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Toxicity and Safety Profile
The safety profile of MDPHP is essential for its development as a therapeutic agent. In vitro studies have shown low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting that MDPHP derivatives may have favorable safety profiles for further development . However, comprehensive toxicity assessments are necessary before clinical applications can be considered.
Scientific Research Applications
Biological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exhibit antidepressant effects. The piperazine and pyridazine components are known to interact with serotonin receptors, potentially enhancing mood regulation. Studies have shown that modifications in these structures can lead to increased efficacy in treating depressive disorders .
2. Antitumor Effects
The compound has been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
3. Neuroprotective Properties
Neuroprotection is another promising application area for this compound. Its structural components allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when administered at specific dosages. |
| Study 2 | Antitumor Activity | Showed inhibition of tumor cell growth in vitro, with a focus on breast cancer cell lines. |
| Study 3 | Neuroprotection | Reported reduced neuronal damage in models of Alzheimer's disease, highlighting potential for further development as a therapeutic agent. |
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyridazine rings are susceptible to oxidation under specific conditions:
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Thiophene Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C oxidizes the thiophene ring to a sulfoxide or sulfone derivative.
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Demethylation of Methoxy Group : Strong oxidizing agents like KMnO₄ in acidic media cleave the methoxy group to a hydroxyl group, forming 1-(4-(6-(4-hydroxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone .
Table 1: Oxidation Reactions
| Substrate Position | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Thiophene ring | H₂O₂, AcOH, 50°C | Sulfoxide | 75% |
| 4-Methoxyphenyl | KMnO₄, H₂SO₄, 80°C | Hydroxyphenyl | 68% |
Nucleophilic Substitution and Alkylation
The piperazine and pyridazine nitrogen atoms participate in nucleophilic substitutions:
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Piperazine Alkylation : Reacting with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base yields 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)-4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone .
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Pyridazine Halogenation : Bromine (Br₂) in CCl₄ substitutes hydrogen at the pyridazine C-5 position, enabling subsequent Suzuki-Miyaura cross-coupling.
Table 2: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Piperazine alkylation | CH₃I, K₂CO₃, DMF | N-methyl derivative | 82% |
| Pyridazine bromination | Br₂, CCl₄, 25°C | 5-Bromo-pyridazine | 90% |
Hydrolysis and Condensation
The ketone group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl in ethanol converts the ethanone to a carboxylic acid, forming 2-(thiophen-2-yl)acetic acid .
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Condensation with Hydrazines : Reaction with hydrazine hydrate (NH₂NH₂·H₂O) yields a hydrazone derivative, which can cyclize to form triazole or thiadiazole rings under oxidative conditions .
Table 3: Hydrolysis and Condensation
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Acidic hydrolysis | HCl, EtOH, reflux | Carboxylic acid | 70% |
| Hydrazone formation | NH₂NH₂·H₂O, EtOH | Hydrazone | 85% |
Coupling and Cyclization
The pyridazine ring facilitates cross-coupling reactions:
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Suzuki Coupling : The brominated pyridazine reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
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Cyclization with Thioureas : Treatment with thiourea and CS₂ forms thiazole-fused pyridazines via intramolecular cyclization .
Table 4: Coupling and Cyclization
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | Biaryl derivative | 88% |
| Thiazole cyclization | Thiourea, CS₂, KOH | Fused thiazole | 65% |
Mechanistic Insights
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Piperazine Reactivity : The secondary amines in the piperazine ring act as nucleophiles in alkylation and acylation reactions, enhancing solubility and bioavailability for pharmacological applications.
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Thiophene Oxidation : Sulfoxide formation increases polarity, potentially improving interactions with biological targets like 5-HT receptors .
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Cross-Coupling Utility : Bromination at the pyridazine C-5 position enables structural diversification for drug discovery .
Comparison with Similar Compounds
MK47 (RTC536) (22)
- Structure: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone .
- Key Differences :
- The target compound features a pyridazine ring substituted with a 4-methoxyphenyl group, whereas MK47 incorporates a phenyl ring with a trifluoromethyl substituent at the para position.
- The electron-donating methoxy group in the target compound contrasts with the electron-withdrawing trifluoromethyl group in MK47, which may influence solubility, lipophilicity, and receptor interactions.
- Synthesis : MK47 was synthesized via coupling of 2-(thiophen-2-yl)acetic acid with 1-(4-(trifluoromethyl)phenyl)piperazine using HOBt/TBTU activation, yielding 82% .
Compound 3a
- Structure: 2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone .
- Lacks the thiophen-2-yl moiety, instead incorporating a tosyl-substituted indole.
Compound 7n
- Structure: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone .
- Key Differences :
Comparative Data Table
Research Findings and Implications
This could improve binding to targets like kinases or neurotransmitter receptors . The 4-methoxyphenyl substituent may increase solubility relative to MK47’s trifluoromethyl group, which is more lipophilic and metabolically stable .
Thiophene Role: The thiophen-2-yl ethanone moiety is conserved in both the target compound and MK47, suggesting its importance in π-π stacking or interactions with hydrophobic binding pockets .
Synthetic Feasibility :
- The target compound can likely be synthesized using methods analogous to MK47 (e.g., coupling of a pyridazine-containing piperazine with 2-(thiophen-2-yl)acetic acid via HOBt/TBTU) .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving:
- Pyridazine-piperazine coupling : A Buchwald–Hartwig amination or nucleophilic substitution to attach the 6-(4-methoxyphenyl)pyridazin-3-yl group to the piperazine ring .
- Thiophene-ethanone linkage : Friedel–Crafts acylation or Suzuki coupling to introduce the thiophen-2-yl group to the ethanone core . Yield optimization requires precise control of catalysts (e.g., palladium for cross-couplings), temperature (60–120°C), and solvent polarity (DMF or THF). Impurities often arise from incomplete piperazine functionalization, necessitating column chromatography or recrystallization .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution at C2) and piperazine conformation. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H stretches .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) reveals bond angles (e.g., C–S–C in thiophene: ~92°), torsional strain in the piperazine ring, and intermolecular interactions (e.g., hydrogen bonds involving methoxyphenyl groups) .
Q. What physicochemical properties are critical for predicting pharmacokinetic behavior?
Key properties include:
- LogP : Calculated ~1.8 (XlogP), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Hydrogen bonding : 2 H-bond donors (piperazine N–H) and 6 acceptors (pyridazine N, carbonyl O), influencing solubility and protein binding .
- Topological polar surface area (TPSA) : ~102 Ų, suggesting moderate permeability .
Advanced Research Questions
Q. How do computational models predict target binding, and what structural modifications enhance affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT₂A). The methoxyphenyl group shows π-π stacking with aromatic residues, while the thiophene contributes to hydrophobic contacts .
- QSAR studies : Electron-withdrawing groups on the pyridazine ring (e.g., –Cl) improve affinity for kinase targets, but reduce metabolic stability. Adding methyl groups to the piperazine ring reduces torsional flexibility, enhancing selectivity .
Q. How are contradictions in reported biological activities resolved for analogs?
Discrepancies (e.g., variable IC₅₀ values in kinase assays) arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration, incubation time) .
- Structural heterogeneity : Crystallographic data for analogs (e.g., ) show conformational flexibility in the piperazine ring, altering binding modes. Meta-analysis using standardized protocols (e.g., fixed ATP levels) reduces variability .
Q. What challenges exist in scaling up synthesis while maintaining stereochemical integrity?
- Piperazine racemization : High-temperature steps risk epimerization; chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) preserves enantiopurity .
- Thiophene stability : Prolonged storage in DMSO leads to oxidation; lyophilization under inert gas (N₂) prevents degradation .
Methodological Considerations
- Contradiction analysis : Use statistical tools (e.g., ANOVA) to compare biological data across studies, accounting for assay conditions .
- Stereochemical validation : Circular dichroism (CD) or X-ray crystallography confirms absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
